molecular formula C19H27BrN2O3 B13933034 Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate

Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate

Cat. No.: B13933034
M. Wt: 411.3 g/mol
InChI Key: GQVPOMJMLTVCLY-UHFFFAOYSA-N
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Description

Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate is a complex organic compound with a unique structure that includes a brominated pyridine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate typically involves multiple steps. One common approach is to start with the bromination of a pyridine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The final step involves esterification to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The brominated pyridine ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-(5-chloro-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate
  • Isopropyl 2-(5-fluoro-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate

Uniqueness

The presence of the bromine atom in Isopropyl 2-(5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity and biological activity, making this compound unique in its applications and effects.

Properties

Molecular Formula

C19H27BrN2O3

Molecular Weight

411.3 g/mol

IUPAC Name

propan-2-yl 2-[5-bromo-4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl]-2-oxoacetate

InChI

InChI=1S/C19H27BrN2O3/c1-11(2)25-18(24)17(23)14-12(3)21-13(4)15(20)16(14)22-9-7-19(5,6)8-10-22/h11H,7-10H2,1-6H3

InChI Key

GQVPOMJMLTVCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Br)N2CCC(CC2)(C)C)C(=O)C(=O)OC(C)C

Origin of Product

United States

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